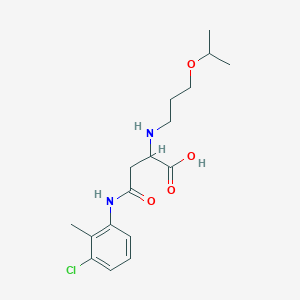
4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H25ClN2O4 and its molecular weight is 356.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((3-Chloro-2-methylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid (CAS Number: 1047683-51-1) is a compound that belongs to the class of amino acid derivatives. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.
The molecular formula of this compound is C17H25ClN2O4, with a molecular weight of 356.85 g/mol. The compound features two amine groups and a carboxylic acid group, which contribute to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H25ClN2O4 |
| Molecular Weight | 356.85 g/mol |
| CAS Number | 1047683-51-1 |
| Structure | Structure |
Anti-inflammatory Activity
Research indicates that derivatives of oxobutanoic acids exhibit pronounced anti-inflammatory properties. A study conducted by Igidov et al. (2022) demonstrated that similar compounds showed significant inhibition of inflammatory responses in vitro and in vivo models, suggesting that this compound may possess similar effects .
Analgesic Effects
In addition to anti-inflammatory activity, the compound has been investigated for its analgesic properties. The structural characteristics, particularly the presence of multiple amine groups, may enhance its interaction with pain receptors or pathways involved in nociception. This aligns with findings from other studies on related compounds that have shown effectiveness in pain management .
Study on Synthesis and Biological Evaluation
A notable study focused on the synthesis of substituted 4-oxobutanoic acids and their subsequent biological evaluation highlighted the potential of these compounds as therapeutic agents. The researchers synthesized various derivatives and tested their anti-inflammatory and analgesic activities using established models. Results indicated that modifications in the chemical structure significantly influenced biological outcomes, paving the way for further exploration of this compound .
Comparative Analysis with Related Compounds
A comparative analysis involving similar amino acid derivatives revealed that structural variations could lead to differing levels of efficacy in biological activity. For instance, compounds with additional substituents on the aromatic rings demonstrated enhanced anti-inflammatory effects compared to their unsubstituted counterparts. This suggests that further structural optimization of this compound could yield even more potent derivatives .
特性
IUPAC Name |
4-(3-chloro-2-methylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O4/c1-11(2)24-9-5-8-19-15(17(22)23)10-16(21)20-14-7-4-6-13(18)12(14)3/h4,6-7,11,15,19H,5,8-10H2,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWODBLNSGZUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(C(=O)O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













